molecular formula C10H12N2O2 B12950692 Methyl 5-(azetidin-3-yl)nicotinate

Methyl 5-(azetidin-3-yl)nicotinate

Cat. No.: B12950692
M. Wt: 192.21 g/mol
InChI Key: WWKCQQGDQISXOM-UHFFFAOYSA-N
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Description

Methyl 5-(azetidin-3-yl)nicotinate is a compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(azetidin-3-yl)nicotinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(azetidin-3-yl)nicotinate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the nicotinic acid moiety.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-(azetidin-3-yl)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound acts as a partial agonist at these receptors, selectively targeting the α4β2 subtype. This interaction leads to the modulation of neurotransmitter release and has been shown to produce antidepressant-like effects in animal models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(azetidin-3-yl)nicotinate is unique due to its dual functionality, combining the properties of nicotinic acid esters and azetidine rings. This dual functionality allows it to interact with specific biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5-(azetidin-3-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3

InChI Key

WWKCQQGDQISXOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2CNC2

Origin of Product

United States

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